3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione
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Overview
Description
3-[4-({2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-YL}AMINO)PHENYL]-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 3-[4-({2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-YL}AMINO)PHENYL]-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form imidazole derivatives.
Wallach synthesis: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of imidazolines: This method uses oxidizing agents to convert imidazolines to imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia or amines.
Amino nitrile synthesis: This involves the reaction of aldehydes with ammonia and cyanide.
Chemical Reactions Analysis
3-[4-({2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-YL}AMINO)PHENYL]-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-({2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-YL}AMINO)PHENYL]-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent
Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biology: It is used in biochemical studies to understand its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[4-({2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-YL}AMINO)PHENYL]-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[4-({2-[4-(DIMETHYLAMINO)PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-YL}AMINO)PHENYL]-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds have antibacterial action and are effective against both gram-positive and gram-negative microorganisms.
Properties
Molecular Formula |
C27H28N6O2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-[4-[[2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl]amino]phenyl]-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C27H28N6O2/c1-4-27(14-13-23(34)31-26(27)35)19-7-9-20(10-8-19)29-25-24(30-22-17-28-15-16-33(22)25)18-5-11-21(12-6-18)32(2)3/h5-12,15-17,29H,4,13-14H2,1-3H3,(H,31,34,35) |
InChI Key |
HQICPNRPVDHNQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CN=C4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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